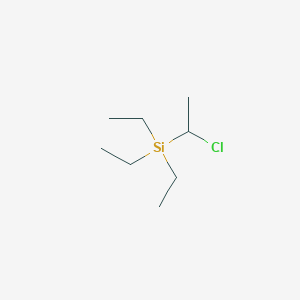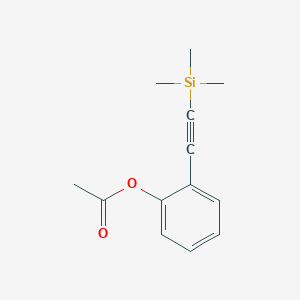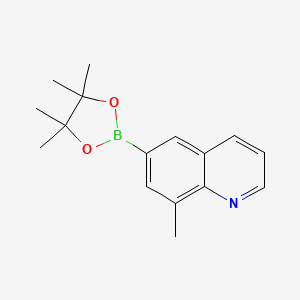![molecular formula C14H12Cl2O2S B13991778 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene CAS No. 30406-61-2](/img/structure/B13991778.png)
1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloro group and a phenylsulfonyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation followed by sulfonylation The initial step involves the acylation of benzene with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or alkoxides.
Oxidation: The phenylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfone derivatives with enhanced stability and reactivity.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene involves its interaction with various molecular targets. The chloro and phenylsulfonyl groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, facilitated by the electron-withdrawing effects of the chloro and sulfonyl groups.
Nucleophilic Attack: The chloro groups can be targets for nucleophilic attack, leading to the formation of new bonds and functional groups.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(phenylsulfonyl)benzene: Lacks the ethyl group, resulting in different reactivity and applications.
1-Chloro-2-(phenylsulfonyl)ethane: Similar structure but with different substitution patterns, affecting its chemical behavior.
4-Chlorophenyl phenyl sulfone: A simpler sulfone derivative with distinct properties and uses.
Uniqueness: 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene is unique due to the combination of chloro and phenylsulfonyl groups on the benzene ring, providing a versatile platform for various chemical transformations and applications. Its specific substitution pattern allows for targeted reactivity and potential use in designing specialized compounds for research and industrial purposes.
Eigenschaften
CAS-Nummer |
30406-61-2 |
|---|---|
Molekularformel |
C14H12Cl2O2S |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
1-[2-(benzenesulfonyl)-1-chloroethyl]-4-chlorobenzene |
InChI |
InChI=1S/C14H12Cl2O2S/c15-12-8-6-11(7-9-12)14(16)10-19(17,18)13-4-2-1-3-5-13/h1-9,14H,10H2 |
InChI-Schlüssel |
YMSYLSGXODZWTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



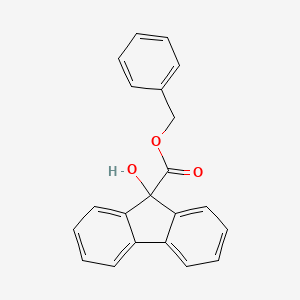
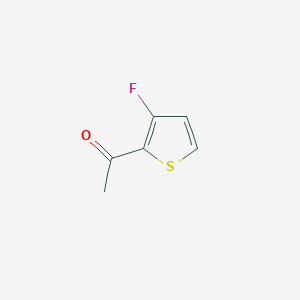
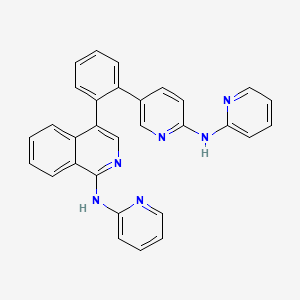

![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)
